molecular formula C12H16ClNO2 B4718325 N-butyl-2-(3-chlorophenoxy)acetamide

N-butyl-2-(3-chlorophenoxy)acetamide

Cat. No.: B4718325
M. Wt: 241.71 g/mol
InChI Key: KBSNMPQVBXUASB-UHFFFAOYSA-N
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Description

N-Butyl-2-(3-chlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a chlorine atom at the 3-position and an N-butyl chain. This compound belongs to a class of bioactive molecules where structural modifications, such as alkyl chain length and substituent positions, critically influence physicochemical properties and biological activity. It is synthesized via chloroacetylation of amines followed by reaction with substituted phenols, as seen in analogous compounds (e.g., substituted phenoxy acetamide derivatives in and ).

In pharmacological studies, N-butyl-substituted acetamides have demonstrated enhanced hydrophobic interactions with enzyme active sites. For instance, N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide (compound 15 in ) showed moderate inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), attributed to its N-butyl chain facilitating hydrophobic binding.

Properties

IUPAC Name

N-butyl-2-(3-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-2-3-7-14-12(15)9-16-11-6-4-5-10(13)8-11/h4-6,8H,2-3,7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSNMPQVBXUASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The following table summarizes key physical properties of N-butyl-2-(3-chlorophenoxy)acetamide and related compounds:

Compound Name Substituents (R1, R2) Melting Point (°C) Molecular Weight (g/mol) Key References
This compound R1: 3-Cl-phenoxy; R2: butyl Not reported ~283.75 (calculated)
N-Butyl-2-[(4-chlorophenyl)-hydrazono]-acetamide (5c) R1: 4-Cl-phenyl; R2: butyl 86 361
N-Hexyl-2-[(4-nitrophenyl)-hydrazono]-acetamide (5g) R1: 4-NO₂-phenyl; R2: hexyl 195 350
N-Benzyl-2-(4-chlorophenyl)-acetamide (5e) R1: 4-Cl-phenyl; R2: benzyl 135 344
2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide R1: 3-Cl-phenoxy; R2: thiazolyl Not reported 362.81

Key Observations :

  • Alkyl Chain Length : Longer alkyl chains (e.g., hexyl in 5g) correlate with higher melting points compared to shorter chains (butyl), likely due to increased van der Waals interactions.
  • Aromatic Substituents : Nitro groups (e.g., 5g) reduce melting points compared to chloro-substituted analogs, possibly due to altered crystal packing.
Enzyme Inhibition
  • 17β-HSD2 Inhibition: N-Butyl-2-(3-chloro-4-hydroxyphenyl)acetamide (compound 15): Moderate activity (IC₅₀ ~10 µM) due to hydrophobic interactions from the butyl chain. 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (compound 13): Higher potency (IC₅₀ <5 µM) due to additional aromatic interactions from the phenethyl group.
Antimicrobial Activity
  • 2-Chloro-N-alkyl/aryl Acetamides (): Derivatives with N-butyl or N-hexyl chains exhibited broad-spectrum antimicrobial activity, suggesting that lipophilicity enhances membrane penetration.

Electronic and Steric Effects of Substituents

  • 4-Nitro groups (e.g., 5g) introduce strong electron-withdrawing effects, which could modulate reactivity but may reduce bioavailability.
  • Phenoxy vs. Phenyl Groups: The phenoxy group in the target compound introduces an oxygen atom, enhancing solubility compared to non-oxygenated phenyl analogs (e.g., compounds in ).

Notes on Key Findings

Hydrophobic Interactions : N-Butyl chains enhance binding to hydrophobic enzyme pockets, as demonstrated in 17β-HSD2 inhibition studies.

Substituent Diversity : Structural variations (e.g., nitro, thiazolyl, or benzyl groups) significantly alter melting points, solubility, and bioactivity, underscoring the need for tailored design.

Synthetic Accessibility : Most analogs are synthesized via straightforward chloroacetylation reactions, enabling rapid diversification.

Contradictions : While N-butyl chains generally improve activity, excessive hydrophobicity (e.g., hexyl in 5g) may reduce aqueous solubility, limiting in vivo efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-butyl-2-(3-chlorophenoxy)acetamide
Reactant of Route 2
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